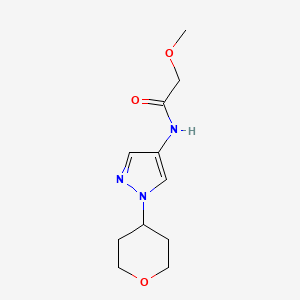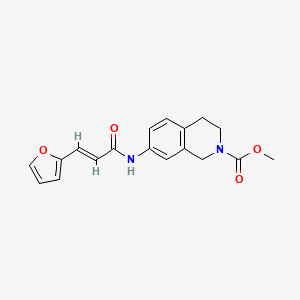
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a furan ring, an acrylamide group, and a dihydroisoquinoline moiety
作用机制
Target of Action
The primary targets of this compound are the α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) and Ca V 2.2 channels . These receptors and channels play a crucial role in various physiological processes, including pain perception and neurotransmission .
Mode of Action
The compound interacts with its targets by acting as a positive allosteric modulator . It potentiates the activity of α7 nAChRs with higher potency than that for hCa V 2.2 channel inhibition . This potentiation is likely the predominant molecular mechanism underlying the observed anti-nociceptive pain activity of these compounds .
Biochemical Pathways
The compound affects the neuropathic pain pathway . By potentiating the α7 nAChRs, it can decrease neuropathic pain in animal models . The compound also inhibits the biosynthesis of ergosterol , a key component of the fungal cell membrane, in yeast .
Pharmacokinetics
The compound’s ability to potentiate α7 nachrs and inhibit ergosterol biosynthesis suggests that it can effectively reach its targets in the nervous system and yeast cells .
Result of Action
The compound’s action results in decreased neuropathic pain in animal models . This is likely due to the potentiation of α7 nAChRs, which are involved in pain perception . Additionally, the compound inhibits the biosynthesis of ergosterol in yeast, which could potentially lead to antifungal effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other compounds, such as fluconazole, can have a synergistic effect, enhancing the compound’s antifungal activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl acrylamide intermediate, which can be synthesized through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This intermediate is then coupled with a dihydroisoquinoline derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the acrylamide group.
Substitution: Substituted acrylamide derivatives.
科学研究应用
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: can be compared with other compounds containing furan rings, acrylamide groups, or dihydroisoquinoline moieties.
Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethanol.
Acrylamide derivatives: Compounds like N,N-dimethylacrylamide and N-phenylacrylamide.
Dihydroisoquinoline derivatives: Compounds such as tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
methyl 7-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOAOSZKIVSSAS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)
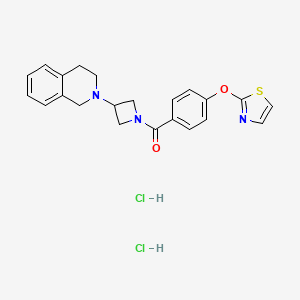
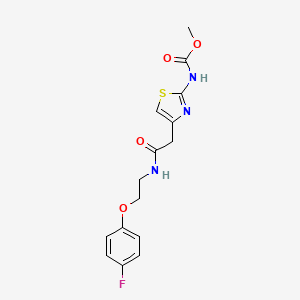
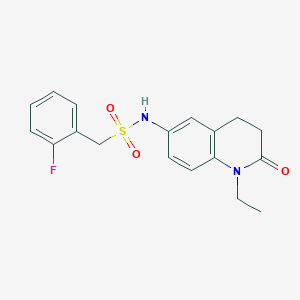
![2-{[(oxan-4-yl)methyl]sulfanyl}pyridine](/img/structure/B3012627.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
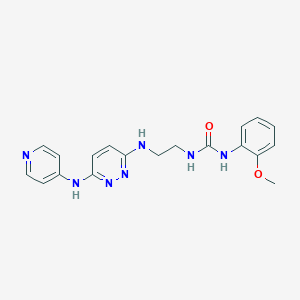
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
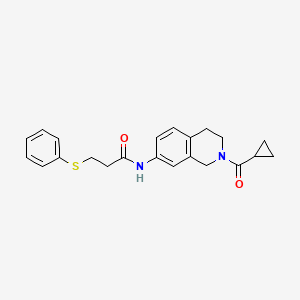
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3012643.png)
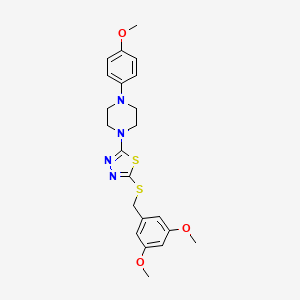
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)
